molecular formula C24H25N3O6 B2838135 ethyl 4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-36-9

ethyl 4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2838135
CAS No.: 899733-36-9
M. Wt: 451.479
InChI Key: VSRSUAFNRCGEJC-UHFFFAOYSA-N
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Description

ethyl 4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridazine ring, an ethyl ester group, and various functional groups such as methoxybenzyl and p-tolyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the functional groups. Common synthetic routes may involve:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of Functional Groups: The methoxybenzyl and p-tolyl groups can be introduced through nucleophilic substitution reactions, often using reagents like methoxybenzyl chloride and p-tolyl chloride.

    Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl or p-tolyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules, such as proteins or nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl 4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

ethyl 4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with similar compounds such as:

    Ethyl 4-(2-((2-methoxybenzyl)amino)-2-oxoethoxy)-6-oxo-1-(phenyl)-1,6-dihydropyridazine-3-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.

    Ethyl 4-(2-((2-methoxybenzyl)amino)-2-oxoethoxy)-6-oxo-1-(m-tolyl)-1,6-dihydropyridazine-3-carboxylate: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which can influence its reactivity and applications.

Properties

IUPAC Name

ethyl 4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6/c1-4-32-24(30)23-20(13-22(29)27(26-23)18-11-9-16(2)10-12-18)33-15-21(28)25-14-17-7-5-6-8-19(17)31-3/h5-13H,4,14-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRSUAFNRCGEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=CC=C2OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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